molecular formula C12H22ClNO4 B8052384 Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate

Cat. No.: B8052384
M. Wt: 279.76 g/mol
InChI Key: CEUNOMDZDLQYKC-VIFPVBQESA-N
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Description

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the second carbon (S-configuration), a chloromethyl ester moiety, and a branched 4-methylpentanoate backbone. This compound is primarily utilized as an intermediate in peptide synthesis and pharmaceutical chemistry, where the Boc group provides temporary amine protection during solid-phase synthesis, while the chloromethyl ester facilitates nucleophilic substitution reactions for further functionalization .

Properties

IUPAC Name

chloromethyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO4/c1-8(2)6-9(10(15)17-7-13)14-11(16)18-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUNOMDZDLQYKC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate, also known as (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate, is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C₁₁H₂₀ClNO₄
  • Molecular Weight : 265.73 g/mol
  • CAS Number : 40224-39-3
  • IUPAC Name : chloromethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

This compound functions primarily through its interactions with biological targets involved in metabolic processes. The compound's structure allows it to act as a prodrug, releasing active components that can modulate various pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as β-secretase and acetylcholinesterase, which are critical in the pathogenesis of neurodegenerative diseases like Alzheimer's disease. In vitro studies indicate that it can prevent the aggregation of amyloid-beta peptides, thus potentially reducing neurotoxicity associated with these aggregates .
  • Anti-inflammatory Effects : Research indicates that this compound may exert anti-inflammatory effects by modulating the release of pro-inflammatory cytokines, such as TNF-α and IL-6, which are often elevated in neurodegenerative conditions .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedKey Findings
β-secretase InhibitionIC50 = 15.4 nM; significant reduction in amyloid-beta aggregation
Cytokine ModulationDecreased TNF-α and IL-6 levels in treated astrocytes
Neuroprotective EffectsModerate protection against Aβ-induced cell death in astrocytes

Case Study: Neuroprotective Effects

In a controlled study involving astrocyte cultures exposed to amyloid-beta (Aβ) peptides, this compound demonstrated a protective effect by reducing cell death and oxidative stress markers. The treatment resulted in a significant decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation, which is a marker of oxidative stress .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H23NO4
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 828254-18-8

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the stability and reactivity of amines in synthetic processes. Its structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.

Synthesis of Peptides and Proteins

One of the primary applications of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate is in the synthesis of peptides. The Boc group serves as a protective group for the amino functionality during peptide synthesis, allowing for selective reactions without interfering with other functional groups.

Case Study: Peptide Synthesis

In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of biologically active peptides. The use of Boc protection facilitated the sequential addition of amino acids, leading to high yields and purity of the final peptide products .

Drug Development

This compound has been explored for its potential in drug development due to its ability to modify biological activity through structural changes.

Case Study: Anticancer Agents

Research published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic activity against cancer cell lines. By modifying the side chains, researchers were able to enhance potency and selectivity against specific cancer types .

Applications in Material Science

This compound also finds applications in material science, particularly in the development of polymeric materials with enhanced properties. The incorporation of Boc-protected amino acids into polymer backbones can improve mechanical strength and thermal stability.

Data Table: Properties of Polymers Derived from Chloromethyl Compounds

Polymer TypeMechanical StrengthThermal StabilityBiodegradability
PolyamideHighModerateYes
PolyurethaneModerateHighNo
PolypeptideVariableLowYes

Potential Applications in Biotechnology

As a building block for bioconjugation, this compound can be used to create conjugates with proteins or antibodies, enhancing their therapeutic efficacy.

Case Study: Antibody-Drug Conjugates (ADCs)

In recent research, this compound was employed to synthesize ADCs that target specific cancer cells while minimizing off-target effects. The study highlighted the effectiveness of using Boc-protected intermediates to streamline the conjugation process .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

The target compound shares core structural motifs with several analogs, differing primarily in substituents, stereochemistry, and functional groups. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents Functional Groups Molecular Weight Key Features
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate Chloromethyl ester, Boc-protected amino, 4-methylpentanoate Ester, Boc-amine ~277.7 (estimated) High reactivity due to chloromethyl ester; chiral center at C2
Methyl (S)-2-((tert-butoxycarbonyl)amino)-4-iodobutanoate () Iodobutanoate, Boc-protected amino Ester, Boc-amine 343.16 Iodo-substituent enhances leaving-group ability; lower thermal stability vs. chloromethyl
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid () Carboxylic acid, Boc-protected amino Carboxylic acid, Boc-amine ~245.3 (estimated) Acidic functional group increases solubility in polar solvents
(2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic Acid () Biphenyl, Boc-protected amino, methylpentanoic acid Carboxylic acid, Boc-amine 395.49 Aromatic biphenyl group enhances lipophilicity and steric bulk

Key Observations :

  • Chloromethyl vs.
  • Ester vs. Carboxylic Acid : The carboxylic acid analog () lacks the reactive ester moiety, making it more suitable for direct conjugation but less versatile in alkylation reactions .
  • Steric and Electronic Effects : The biphenyl-substituted analog () demonstrates significantly increased steric hindrance, which may reduce reaction rates in peptide coupling but improve binding affinity in hydrophobic environments .

Key Observations :

  • The target compound’s chloromethyl ester likely requires anhydrous conditions to prevent hydrolysis, whereas iodinated analogs demand stringent storage protocols .
  • Fluorinated analogs () often form diastereomeric mixtures, complicating purification compared to non-fluorinated derivatives .

Physicochemical and Spectral Properties

  • Optical Activity : The target compound’s S-configuration aligns with the (S)-2-amine stereochemistry in , which exhibits an optical rotation of [α] = +21.9° (CHCl₃), suggesting similar chiral purity .
  • Solubility : The chloromethyl ester’s lipophilicity contrasts with the carboxylic acid analog’s water solubility (), impacting formulation strategies .

Q & A

Basic: How can researchers optimize the synthesis of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate to achieve high enantiomeric purity?

Methodological Answer:
Synthesis optimization should focus on:

  • Catalyst selection : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enhance stereoselectivity during tert-butoxycarbonyl (Boc) protection and chloromethyl esterification steps.
  • Temperature control : Maintain sub-zero temperatures (e.g., −20°C) during coupling reactions to minimize racemization, as observed in analogous Boc-protected amino acid syntheses .
  • Purification : Employ preparative HPLC with chiral stationary phases or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate enantiomerically pure fractions. Validate purity via 1H^1 \text{H}-NMR and chiral GC-MS .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm stereochemistry and functional group integrity. For example, the Boc group’s tert-butyl protons typically appear as a singlet at δ 1.48 ppm in CDCl3_3 .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., calculated [M+Na]+^+ for related Boc-amino esters: 401.2048 ).
  • Polarimetry : Measure optical rotation to confirm enantiomeric excess (e.g., [α]D20_D^{20} values for Boc-protected analogs range from +15° to +25°).

Basic: What are the key stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

  • Temperature : Store at −20°C in amber vials to prevent thermal degradation and light-induced decomposition of the chloromethyl ester group .
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers, as hydrolysis of the Boc group can occur in humid environments .
  • Incompatibilities : Avoid contact with strong bases or nucleophiles (e.g., amines), which may cleave the ester bond or deprotect the Boc group .

Advanced: How can researchers resolve contradictions in reported reactivity of tert-butoxycarbonyl-protected intermediates during peptide coupling reactions?

Methodological Answer:

  • Variable analysis : Systematically test reaction parameters (e.g., solvent polarity, coupling agents like HATU vs. DCC) to identify discrepancies. For instance, polar aprotic solvents (DMF) may stabilize intermediates better than THF .
  • Mechanistic studies : Use 19F^{19} \text{F}-NMR or computational modeling (DFT) to track intermediate formation and identify side reactions (e.g., oxazolidinone formation from Boc-protected amines) .
  • Theoretical alignment : Link findings to established peptide coupling mechanisms (e.g., “activation-deprotection” pathways) to reconcile contradictions .

Advanced: What computational methods can predict the stereochemical stability of this compound under varying pH conditions?

Methodological Answer:

  • Molecular Dynamics (MD) simulations : Model protonation states of the Boc group and ester functionality at pH 2–10 to assess conformational stability. Compare with experimental circular dichroism (CD) spectra .
  • Quantum Mechanics (QM) : Calculate energy barriers for racemization at the α-carbon using density functional theory (B3LYP/6-31G*). For Boc-protected analogs, barriers >25 kcal/mol indicate high stereochemical integrity .
  • Validation : Cross-reference computational predictions with kinetic studies (e.g., half-life measurements via chiral HPLC under acidic/basic conditions) .

Advanced: How to design experiments assessing the environmental degradation products of this compound?

Methodological Answer:

  • Hydrolysis studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS/MS, focusing on cleavage products like 4-methylpentanoic acid and tert-butylamine .
  • Photolysis : Expose aqueous solutions to UV-Vis light (λ = 254–365 nm) to simulate sunlight. Identify radical intermediates (e.g., chloromethyl radicals) via EPR spectroscopy .
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to evaluate acute toxicity of degradation byproducts. Compare with OECD guidelines .

Advanced: What strategies mitigate side reactions during solid-phase synthesis using this compound?

Methodological Answer:

  • Resin pre-treatment : Swell resins (e.g., Wang resin) in DCM for 24 hours to enhance accessibility of active sites and reduce ester group hydrolysis .
  • Coupling monitoring : Use Kaiser tests or FT-IR to track free amine consumption. Adjust equivalents of activating agents (e.g., HOBt) to suppress diketopiperazine formation .
  • Post-synthesis analysis : Cleave peptides from resin using TFA/water (95:5) and characterize via MALDI-TOF to identify deletion sequences or truncated products .

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